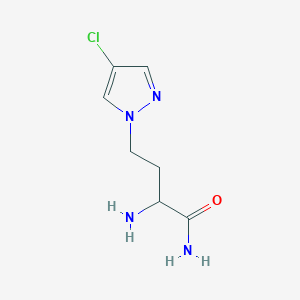
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide is a heterocyclic compound that features a pyrazole ring substituted with a chlorine atom and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-1H-pyrazole with 2-amino-4-bromobutanamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of azido or thiol-substituted pyrazole derivatives.
Applications De Recherche Scientifique
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-(4-bromo-1h-pyrazol-1-yl)butanamide: Similar structure with a bromine atom instead of chlorine.
2-Amino-4-(4-methyl-1h-pyrazol-1-yl)butanamide: Similar structure with a methyl group instead of chlorine.
2-Amino-4-(4-nitro-1h-pyrazol-1-yl)butanamide: Similar structure with a nitro group instead of chlorine.
Uniqueness
2-Amino-4-(4-chloro-1h-pyrazol-1-yl)butanamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H11ClN4O |
|---|---|
Poids moléculaire |
202.64 g/mol |
Nom IUPAC |
2-amino-4-(4-chloropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C7H11ClN4O/c8-5-3-11-12(4-5)2-1-6(9)7(10)13/h3-4,6H,1-2,9H2,(H2,10,13) |
Clé InChI |
NSFLTVAKZLHLGX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCC(C(=O)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


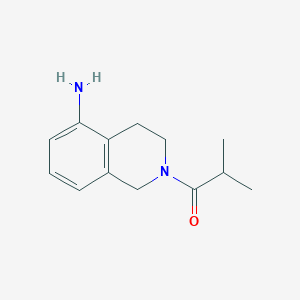
![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
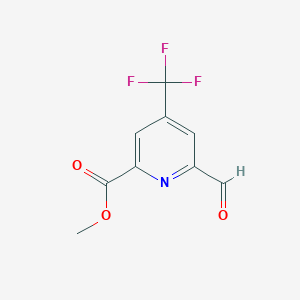

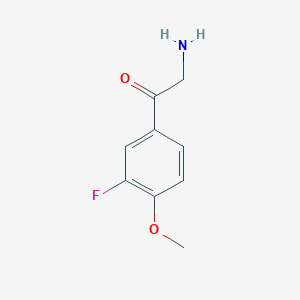
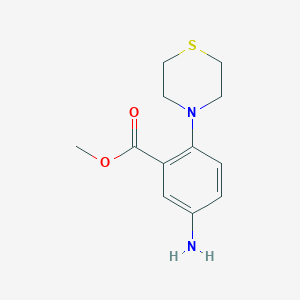
![2-(4-aminobutyl)-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B15310887.png)
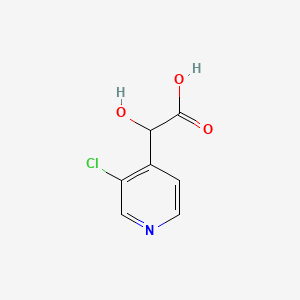
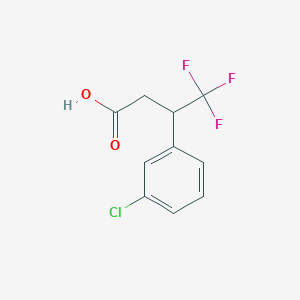

![1,2,5-Triazaspiro[2.4]hept-1-ene](/img/structure/B15310911.png)

![8-Ethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15310920.png)

